molecular formula C22H27N3O3S B14942280 Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B14942280
M. Wt: 413.5 g/mol
InChI Key: PSINFDKEZMRELH-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(4-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a piperidine ring, and a methoxyaniline group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(4-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.

    Introduction of the piperidine ring: The next step involves the reaction of ethyl 4-aminobenzoate with 4-(4-methoxyanilino)piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous-flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(4-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylbenzoate or 4-carboxybenzoate derivatives.

Scientific Research Applications

ETHYL 4-({[4-(4-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may have applications in drug development, particularly in the design of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(4-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and methoxyaniline group can interact with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({[4-(4-METHYLPHENOXY)ACETYL]AMINO)BENZOATE: This compound has a similar benzoate ester structure but differs in the substituents on the aromatic ring.

    ETHYL 4-({[4-(4-NITROBENZYLIDENE)AMINO)BENZOATE: This compound contains a nitro group instead of a methoxy group, leading to different chemical reactivity and biological activity.

Uniqueness

ETHYL 4-({[4-(4-METHOXYANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the methoxyaniline group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[[4-(4-methoxyanilino)piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H27N3O3S/c1-3-28-21(26)16-4-6-18(7-5-16)24-22(29)25-14-12-19(13-15-25)23-17-8-10-20(27-2)11-9-17/h4-11,19,23H,3,12-15H2,1-2H3,(H,24,29)

InChI Key

PSINFDKEZMRELH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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